Bienvenue dans la boutique en ligne BenchChem!

3-Chloro-5-hydroxybenzoic Acid

GPR81 agonist metabolic disorder drug discovery

3-Chloro-5-hydroxybenzoic acid is the only commercially available hydroxybenzoic acid derivative delivering high-potency, selective GPR81 agonism (EC50 16 μM) with complete selectivity over GPR109a (EC50 >1 mM). Non‑halogenated (3,5‑DHBA), 3‑bromo, and 3‑fluoro analogs lose 2.4‑ to 23‑fold potency, making generic substitution invalid for selective GPR81 activation. Demonstrates oral efficacy in mice (30 mg/kg p.o., 40% NEFA reduction) with well‑characterized PK (Cmax 67 μM, t1/2 1.5 h). Supplied as crystalline solid, ≥97% HPLC. Essential for metabolic disease, neuronal calcium imaging, and PK/PD benchmark studies.

Molecular Formula C7H5ClO3
Molecular Weight 172.56 g/mol
CAS No. 53984-36-4
Cat. No. B1664645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-hydroxybenzoic Acid
CAS53984-36-4
Synonyms5-Chloro-m-Salicylic Acid
Molecular FormulaC7H5ClO3
Molecular Weight172.56 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)Cl)C(=O)O
InChIInChI=1S/C7H5ClO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,(H,10,11)
InChIKeyRJOLIYHZZKAIET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-hydroxybenzoic Acid (CAS 53984-36-4): A Selective GPR81 Agonist for Metabolic and Neuroscience Research


3-Chloro-5-hydroxybenzoic acid (C7H5ClO3, MW 172.57) is a halogenated hydroxybenzoic acid derivative that functions as a selective, orally active agonist of the lactate receptor GPR81 (HCA1) . It exhibits an EC50 of 16 μM for human GPR81 and is inactive against the closely related niacin receptor GPR109a (EC50 > 1 mM) . The compound is characterized by a melting point of 246–249°C, solubility in DMSO (15 mg/mL), and is typically supplied as a crystalline solid with ≥97% purity (HPLC) .

Why Generic Substitution Fails: The Critical Role of Halogen-Substituted Selectivity in GPR81 Agonism


In-class substitution of 3-chloro-5-hydroxybenzoic acid with non-halogenated or differently halogenated hydroxybenzoic acids leads to significant loss of potency, selectivity, or in vivo efficacy. The parent compound, 3,5-dihydroxybenzoic acid, exhibits weak GPR81 agonism (EC50 377 μM) and activates GPR109a, while the chloro derivative achieves 23-fold greater potency and complete selectivity over GPR109a [1]. Similarly, 3-bromo-5-hydroxybenzoic acid (EC50 129 μM) and 3-fluoro-5-hydroxybenzoic acid (EC50 38 μM) are 8-fold and 2.4-fold less potent, respectively [1]. The endogenous ligand lactate requires millimolar concentrations (EC50 ~5 mM) . These quantitative differences render generic substitution scientifically invalid for applications requiring selective, high-potency GPR81 activation.

Quantitative Differentiation of 3-Chloro-5-hydroxybenzoic Acid Against Closest Analogs


Potency and Selectivity Advantage Over Non-Halogenated and Other Halogenated Hydroxybenzoic Acids

In a head-to-head GTPγS binding assay for human GPR81, 3-chloro-5-hydroxybenzoic acid exhibits an EC50 of 16 ± 9 μM, which is 23-fold more potent than 3,5-dihydroxybenzoic acid (EC50 377 ± 88 μM) [1]. It also outperforms the bromo analog (EC50 129 ± 26 μM, 8-fold difference) and the fluoro analog (EC50 38 ± 1 μM, 2.4-fold difference) [1]. Critically, all halogenated analogs including 3-chloro-5-hydroxybenzoic acid are inactive against GPR109a (EC50 > 1 mM), whereas the parent 3-hydroxybenzoic acid is a weak agonist of both receptors [1].

GPR81 agonist metabolic disorder drug discovery

Cross-Species GPR81 Activity Conservation Except Dog

The compound retains potent GPR81 agonism across key preclinical species: human EC50 16 μM, monkey 17 μM, rat 7 μM, mouse 22 μM, and hamster 27 μM [1]. The dog ortholog shows reduced sensitivity (EC50 67 μM) [1]. In contrast, the endogenous ligand lactate requires millimolar concentrations (~5 mM) to activate GPR81 .

species-specific pharmacology preclinical model GPR81 orthologs

Oral Bioavailability and Pharmacokinetic Profile in Mice

Oral administration of 3-chloro-5-hydroxybenzoic acid at 30 mg/kg in mice achieved a Cmax of 67 μM (3-fold above in vitro EC50) with AUCinf of 54 h·μM and t1/2 of 1.5 h [1]. At 100 mg/kg, Cmax reached 342 μM (15-fold above EC50) [1]. In comparison, many GPR81 agonists require intravenous administration or fail to achieve adequate exposure, and the endogenous ligand lactate lacks oral bioavailability.

oral bioavailability PK in vivo pharmacology

In Vivo Antilipolytic Efficacy in Diet-Induced Obese Mice

In DIO mice, 3-chloro-5-hydroxybenzoic acid produced significant reductions in nonesterified free fatty acids (NEFA) at all doses tested (30, 100, and 300 mg/kg p.o.), establishing a minimum efficacious dose of 30 mg/kg [1]. This efficacy is equivalent to that of niacin at the same dose, but without the GPR109a-mediated flushing side effect [1]. In contrast, the less potent analog 3,5-dihydroxybenzoic acid (EC50 377 μM) would require substantially higher doses to achieve comparable exposure, likely exceeding solubility limits.

lipolysis NEFA reduction obesity model

Neuronal Network Modulation via HCAR1 Activation

Using fast calcium imaging in mouse primary cortical neurons, 3-chloro-5-hydroxybenzoic acid (3Cl-HBA) reduced spontaneous calcium spiking activity by 40% in wild-type neurons but not in HCAR1 knockout neurons . Whole-cell patch clamp recordings further revealed that 3Cl-HBA decreased miniature EPSC frequency, increased paired-pulse ratio, and decreased firing frequency . Comparable effects were observed with 3,5-dihydroxybenzoic acid and lactate, but at substantially higher concentrations required to overcome their lower potency.

neuroscience calcium imaging synaptic transmission

Supply Chain Reliability and Analytical Quality Specifications

3-Chloro-5-hydroxybenzoic acid is available from major suppliers with defined purity specifications: ≥97% by HPLC from Sigma-Aldrich and 99.54% from MedChemExpress . The compound is supplied as a white to beige crystalline powder with a melting point of 246–249°C and DMSO solubility of 15 mg/mL . In contrast, many niche halogenated hydroxybenzoic acid analogs are only available via custom synthesis with undefined purity, introducing batch-to-batch variability that compromises experimental reproducibility.

chemical procurement quality control reproducibility

High-Value Application Scenarios for 3-Chloro-5-hydroxybenzoic Acid


GPR81-Mediated Antilipolytic Pathway Studies in Metabolic Disease Models

Utilize the compound as a selective, orally active GPR81 agonist to investigate the role of lactate signaling in lipid metabolism. The demonstrated in vivo efficacy at 30 mg/kg p.o. with significant NEFA reduction [1], combined with selectivity over GPR109a, enables clean dissection of GPR81-specific effects without confounding flushing or immune cell activation. This scenario is ideal for obesity, dyslipidemia, and insulin resistance research.

Neuronal HCAR1 Activation and Synaptic Modulation Experiments

Employ the compound as a high-potency HCAR1 agonist for electrophysiology and calcium imaging studies in primary neurons or brain slices. The 40% reduction in calcium spiking activity and modulation of EPSC frequency and paired-pulse ratio provide robust endpoints for investigating lactate's non-metabolic signaling roles in neuronal excitability and network synchronization. The compound's potency allows experiments at concentrations that avoid off-target interactions.

Preclinical Pharmacokinetic/Pharmacodynamic Modeling of GPR81 Agonists

Use the well-characterized oral PK profile in mice (Cmax 67 μM at 30 mg/kg, AUCinf 54 h·μM, t1/2 1.5 h) [1] as a benchmark for developing new GPR81 agonists. The compound's dose-proportional exposure and predictable plasma concentrations enable PK/PD correlation studies, and its species-specific EC50 data [1] support translational model selection and allometric scaling exercises.

Synthetic Intermediate for Pharmaceutical Development

Deploy 3-chloro-5-hydroxybenzoic acid as a key building block in the synthesis of anti-inflammatory and analgesic drug candidates . The chloro and hydroxyl substitution pattern provides a versatile handle for further derivatization, while the compound's commercial availability at >97% purity ensures consistent synthetic outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-5-hydroxybenzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.